molecular formula C15H13FN4S B6461651 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine CAS No. 2548984-22-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine

Cat. No. B6461651
CAS RN: 2548984-22-9
M. Wt: 300.4 g/mol
InChI Key: JNTWULXEKHJDQT-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine, also known as 2-DMPFSP, is a pyrazine compound that has been studied for its potential applications in a variety of scientific research areas. The synthesis of 2-DMPFSP is relatively simple, and it can be used in a variety of laboratory experiments.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine has been studied for its potential applications in a variety of scientific research areas. It has been used as a fluorescent probe for the detection of nitric oxide in living cells, as well as for the imaging of nitric oxide in living organisms. It has also been used as a fluorescent probe for the detection of hydrogen sulfide in living cells and as a fluorescent probe for the detection of reactive oxygen species. In addition, this compound has been used in the study of the regulation of gene expression, as well as in the study of the regulation of neurotransmitter release.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine is not completely understood. However, it is believed that the compound is able to interact with nitric oxide, hydrogen sulfide, and reactive oxygen species, and that this interaction is responsible for its fluorescence. It has been suggested that the fluorescence of this compound is due to the formation of a charge-transfer complex between the compound and the nitric oxide, hydrogen sulfide, or reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that the compound may have antioxidant and anti-inflammatory effects. In addition, it has been shown to have a protective effect against oxidative stress in cells, and it has been suggested that it may have a role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. The fluorescence of this compound is relatively weak, and it can be quenched by other compounds. In addition, the compound is relatively unstable in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine are still being explored. Future research could focus on the development of more stable and sensitive fluorescent probes for the detection of nitric oxide, hydrogen sulfide, and reactive oxygen species. In addition, further research could focus on the development of new methods for the synthesis of this compound and its derivatives. Furthermore, future studies could investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological samples.

Synthesis Methods

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine can be synthesized using a two-step process. The first step involves the formation of the pyrazine ring by the reaction of 3,5-dimethyl-1H-pyrazol-1-yl bromide and 4-fluorophenylsulfanylhydrazine. This reaction is carried out in a solvent such as acetic acid or acetonitrile at room temperature. The second step is the condensation of the pyrazine ring with 2-formyl-4-fluorophenylsulfanylhydrazine, which is carried out in a solvent such as dimethylformamide or dimethylsulfoxide at room temperature. The final product is the desired this compound.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(4-fluorophenyl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTWULXEKHJDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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